UNC2881

Mer kinase inhibition TAM receptor selectivity kinase profiling

Why choose UNC2881? Its 84-fold Mer/Axl selectivity and 58-fold Mer/Tyro3 selectivity minimize off-target TAM family confounding, unlike early leads such as UNC569. With a cellular IC50 of 22 nM in 697 B-ALL cells and proven inhibition of collagen-stimulated platelet aggregation (>25% at 3 μM), UNC2881 is the definitive tool for Mer-specific signaling, acute thrombosis, and leukemia studies. Optimized PK supports short-term in vivo experiments. Order high-purity UNC2881 for critical biochemical and cellular assays.

Molecular Formula C25H33N7O2
Molecular Weight 463.6 g/mol
Cat. No. B611994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUNC2881
SynonymsUNC2881, UNC-2881, UNC 2881
Molecular FormulaC25H33N7O2
Molecular Weight463.6 g/mol
Structural Identifiers
SMILESCCCCNC1=NC=C(C(=N1)NC2CCC(CC2)O)C(=O)NCC3=CC=C(C=C3)N4C=CN=C4
InChIInChI=1S/C25H33N7O2/c1-2-3-12-27-25-29-16-22(23(31-25)30-19-6-10-21(33)11-7-19)24(34)28-15-18-4-8-20(9-5-18)32-14-13-26-17-32/h4-5,8-9,13-14,16-17,19,21,33H,2-3,6-7,10-12,15H2,1H3,(H,28,34)(H2,27,29,30,31)
InChIKeyNPVXOWLPOFYACO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





UNC2881: A Specific Mer Tyrosine Kinase Inhibitor for Thrombosis Research and In Vitro Studies


UNC2881 (CAS 1493764-08-1) is an orally active, ATP-competitive inhibitor of the Mer (MERTK) tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) receptor family. It was developed as a specific Mer inhibitor for the prevention and treatment of pathologic thrombosis, based on the observation that Mer knockout mice exhibit decreased platelet aggregation without increased bleeding [1]. UNC2881 belongs to the substituted-pyrimidine class and was identified through structure-based drug design and a pseudo-ring replacement strategy [1].

Why UNC2881 Cannot Be Substituted with Other Mer/TAM Inhibitors: Selectivity and PK Differentiation


Mer kinase inhibitors exhibit substantial variation in selectivity across the TAM family and off-target kinases, as well as divergent pharmacokinetic (PK) properties that dictate their suitability for in vivo applications. Early Mer inhibitors such as UNC569 lacked adequate selectivity for Mer over Axl and Tyro3, while UNC1062 suffered from poor solubility and PK properties unsuitable for in vivo use [1]. UNC2881 was specifically optimized to achieve high Mer selectivity (84-fold over Axl, 58-fold over Tyro3) and defined PK parameters that support short-term in vivo studies. In contrast, dual Mer/FLT3 inhibitors like UNC2025 or MRX-2843 introduce additional FLT3 inhibition, confounding experiments focused solely on Mer biology. The following quantitative evidence demonstrates precisely why UNC2881 offers unique differentiation for specific research applications.

UNC2881 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Enzymatic Potency and TAM Family Selectivity of UNC2881 Versus Early Mer Inhibitors

UNC2881 inhibits Mer kinase with an enzymatic IC50 of 4.3 nM [1]. It demonstrates 84-fold selectivity over Axl (IC50 = 360 nM) and 58-fold selectivity over Tyro3 (IC50 = 250 nM) [1]. In contrast, the earlier Mer inhibitor UNC569 exhibits only ~10-fold selectivity (Mer IC50 = 2.9 nM; Axl = 37 nM; Tyro3 = 48 nM) . UNC1062, while more potent on Mer (IC50 = 1.1 nM), also shows narrower selectivity margins (Axl = 85 nM; Tyro3 = 60 nM) [2]. The dual Mer/FLT3 inhibitor UNC2025 is more potent (Mer IC50 = 0.74 nM) but shows lower TAM selectivity (~20-45 fold) . The pan-TAM inhibitor BMS-777607 lacks meaningful selectivity, inhibiting Mer, Axl, and Tyro3 with IC50 values all below 15 nM .

Mer kinase inhibition TAM receptor selectivity kinase profiling

Cellular Mer Phosphorylation Inhibition: UNC2881 Potency in B-ALL Cells Compared to Early Leads

In 697 B-ALL acute lymphoblastic leukemia cells, UNC2881 inhibits steady-state Mer phosphorylation with an IC50 of 22 nM [1]. This cellular potency is superior to that of UNC569, which inhibited phospho-Mer with an IC50 of 141 nM in the same cell-based assay [2]. The dual inhibitor MRX-2843 shows higher potency in enzymatic assays (Mer IC50 1.3 nM) but its cellular IC50 in 697 cells is not directly reported in comparable format .

cellular target engagement Mer phosphorylation B-ALL

Kinase Panel Selectivity: Broad Off-Target Profiling of UNC2881 at 430 nM

UNC2881 was tested against a panel of 30 kinases at 430 nM (100-fold above its Mer IC50). Only six kinases were inhibited by greater than 50%: Mer, FGFR1, KDR, EGFR, ITK, and TRKA [1]. No serine/threonine kinases were appreciably inhibited. In contrast, the dual Mer/FLT3 inhibitor UNC2025 showed >50% inhibition of 10 kinases at a similar fold-above-IC50 concentration, including strong FLT3, Axl, TRKA, TRKC, and c-Kit inhibition . This broader inhibition profile of UNC2025 complicates studies aimed at isolating Mer-specific effects.

kinase selectivity panel off-target profiling specificity

In Vivo Pharmacokinetic Profile: Defined Parameters for Short-Term Mouse Studies

UNC2881 exhibits high systemic clearance (94.5 mL/min/kg) and 14% oral bioavailability in mice, with a terminal half-life of 0.80 h and volume of distribution of 1.65 L/kg following IV dosing at 3 mg/kg [1]. The authors note that while these PK properties are not ideal for chronic in vivo studies, the compound is sufficient for in vitro or short-term in vivo experiments [1]. In contrast, UNC2025 demonstrates excellent oral bioavailability (F > 50%) and low clearance, enabling chronic dosing in efficacy studies . MRX-2843 also shows favorable PK suitable for long-term in vivo use .

pharmacokinetics oral bioavailability in vivo dosing

Functional Platelet Aggregation Inhibition: Anti-Thrombotic Potential with Preserved Hemostasis

UNC2881 (3 μM) inhibited collagen-induced platelet aggregation by >25% in human platelet-rich plasma [1]. ATP release, a marker of platelet activation, was reduced to a similar extent. Importantly, Mer knockout mice exhibit decreased platelet aggregation while maintaining normal bleeding times, suggesting that Mer inhibition may offer anti-thrombotic benefit without increased bleeding risk [1]. In comparison, standard anti-platelet agents (aspirin, clopidogrel) carry baseline bleeding risks of 1–4% and additional risks with combination therapy [1].

platelet aggregation thrombosis anti-platelet

UNC2881 Optimal Use Cases: Where the Evidence Supports Selection


In Vitro Mer Kinase Inhibition and Selectivity Profiling

UNC2881 is ideally suited for biochemical assays requiring a Mer inhibitor with robust selectivity over Axl and Tyro3. Its enzymatic IC50 of 4.3 nM and 84-fold Mer/Axl selectivity enable clean target engagement in cell-free systems [1]. Researchers investigating Mer-specific signaling cascades can use UNC2881 to minimize confounding effects from off-target TAM family inhibition.

Cellular Studies of Mer-Dependent Signaling in B-ALL

The compound's cellular potency (IC50 = 22 nM) in 697 B-ALL cells validates its use in studying Mer-mediated oncogenic pathways in leukemia [1]. Compared to early leads like UNC569, UNC2881 achieves more efficient target inhibition at lower concentrations, reducing potential cytotoxicity from off-target effects [2].

Short-Term In Vivo Thrombosis Models

Despite its high clearance and modest oral bioavailability, UNC2881's PK profile supports short-term in vivo studies in mice, particularly those assessing acute thrombotic events or platelet activation [1]. Its defined PK parameters allow researchers to plan dosing regimens for acute experiments, while acknowledging the need for more optimized compounds for chronic studies.

Platelet Biology and Anti-Platelet Mechanism Studies

UNC2881's ability to inhibit collagen-stimulated platelet aggregation (>25% at 3 μM) [1] makes it a valuable tool for investigating Mer's role in platelet activation and degranulation. This application leverages the unique phenotype of Mer knockout mice—decreased thrombosis without increased bleeding—to explore novel anti-platelet mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for UNC2881

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.